4-Phenethoxy-1H-pyrazole
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Overview
Description
4-Phenethoxy-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenethoxy-1H-pyrazole typically involves the cyclocondensation of hydrazines with enaminones or other suitable precursors. One common method includes the reaction of phenethyl bromide with hydrazine hydrate, followed by cyclization with an appropriate diketone under reflux conditions . Another approach involves the use of silver-mediated [3+2] cycloaddition reactions .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents and catalysts, such as FeCl3/PVP in water/PEG-400, has been explored to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Phenethoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like bromine or DMSO under oxygen.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO, oxygen.
Reduction: Sodium borohydride.
Substitution: Halides, electrophiles.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Phenethoxy-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antifungal, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 4-Phenethoxy-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase (SDH) in fungal pathogens, leading to altered fungal morphology and reduced pathogenicity . The compound’s ability to interact with key amino acid residues within the active site of SDH is crucial for its antifungal activity .
Comparison with Similar Compounds
- 1-Phenyl-1H-pyrazole-4-carboxylic acid
- 3,5-Dimethyl-1H-pyrazole
- 4-Amino-1H-pyrazole
Comparison: 4-Phenethoxy-1H-pyrazole is unique due to its phenethoxy substituent, which imparts distinct chemical and biological properties. Compared to other pyrazoles, it exhibits enhanced antifungal activity and specific interactions with molecular targets .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(2-phenylethoxy)-1H-pyrazole |
InChI |
InChI=1S/C11H12N2O/c1-2-4-10(5-3-1)6-7-14-11-8-12-13-9-11/h1-5,8-9H,6-7H2,(H,12,13) |
InChI Key |
FHTMPEUHKWIXDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CNN=C2 |
Origin of Product |
United States |
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